9-butyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
9-butyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a furochromenone core with butyl, fluorophenyl, and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of industrial-grade reagents, automated reaction setups, and continuous monitoring of reaction parameters to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-butyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .
Scientific Research Applications
9-butyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-butyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7-one
- 5-phenyl-7H-furo[2,3-g]chromen-7-one
- 9-phenyl-7H-furo[2,3-f]chromen-7-one
Uniqueness
9-butyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the butyl and fluorophenyl groups, in particular, may enhance its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C22H19FO3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
9-butyl-3-(4-fluorophenyl)-4-methylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C22H19FO3/c1-3-4-5-15-11-19(24)26-18-10-13(2)20-17(12-25-22(20)21(15)18)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3 |
InChI Key |
IZLIPLYUJTYCMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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